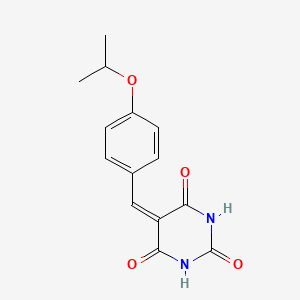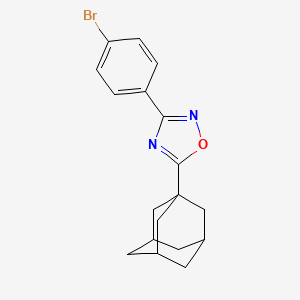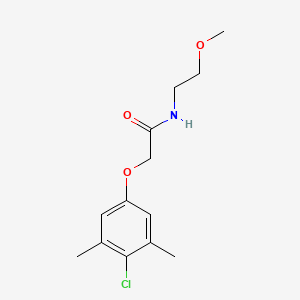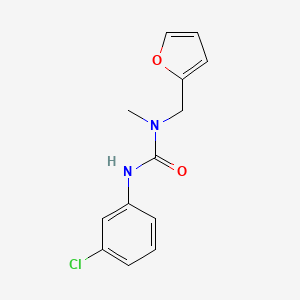
5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the focus of many scientific studies due to its potential applications in various fields. This compound is also known by its chemical name, Isopropyl 4-isopropoxybenzylidene-2,4,6-cyclohexanetrione, and has been widely researched for its potential uses in medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the activity of acetylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potential applications in various fields, such as medicine, agriculture, and industry. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its potential use as an anticancer agent and in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, the compound's potential applications in agriculture and industry should also be explored.
Synthesis Methods
The synthesis of 5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of isopropoxybenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting compound is then subjected to a cyclization reaction to form the final product.
Scientific Research Applications
The scientific research on 5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has focused on its potential applications in various fields. In medicine, this compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
properties
IUPAC Name |
5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(2)20-10-5-3-9(4-6-10)7-11-12(17)15-14(19)16-13(11)18/h3-8H,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRXJKHXURPRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(Propan-2-yloxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)

![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)